methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate, Mixture of diastereomers
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Overview
Description
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is a chemical compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is characterized by the presence of a pentafluoroethyl group attached to the piperidine ring, which significantly influences its chemical behavior and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-3-carboxylic acid or its derivatives.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst, such as sulfuric acid or an acid chloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then purified.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed and purified.
Types of Reactions:
Oxidation: The piperidine ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the piperidine ring to its corresponding amine derivatives.
Substitution: The fluorine atoms in the pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidine-3-carboxylic acid derivatives, such as piperidine-3,4-dicarboxylic acid.
Reduction Products: Piperidine-3-amine derivatives.
Substitution Products: Various fluorinated piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used in the study of fluorinated organic compounds and their reactivity. It serves as a building block for the synthesis of more complex fluorinated molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: Fluorinated compounds are often used in drug design due to their unique properties. This compound could potentially be used in the development of new pharmaceuticals.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemicals with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug design, the fluorine atoms can enhance the binding affinity of the compound to its target, leading to more potent biological effects. The molecular targets and pathways involved would vary based on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylate: Similar structure but with a pyridine ring instead of piperidine.
Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness: The presence of the piperidine ring in methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate gives it distinct chemical properties compared to pyridine and pyrrolidine derivatives. The piperidine ring provides additional flexibility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
2624136-29-2 |
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Molecular Formula |
C9H12F5NO2 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
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